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Compound of Interest

Compound Name: Ethyl 3-ethoxyacrylate

Cat. No.: B3021171 Get Quote

Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) is a versatile bifunctional molecule widely utilized as

a key intermediate in advanced organic synthesis and pharmaceutical development.[1][2] Its

structure, featuring a reactive α,β-unsaturated ester system and an enol ether, makes it a

valuable C3 building block for constructing complex molecular architectures.[1] The compound

typically appears as a colorless liquid with a boiling point of 195-196 °C.[3]

The dual functionality of Ethyl 3-ethoxyacrylate governs its reactivity. The electron-deficient

alkene is susceptible to nucleophilic attack (Michael addition), while the ethoxy group can act

as a leaving group, facilitating cyclization and condensation reactions.[4] This reactivity profile

allows for its extensive use in the synthesis of a wide array of compounds, particularly

heterocyclic systems like pyrimidines, which are core structures in many therapeutic agents.[2]

[5] In the pharmaceutical industry, it serves as an intermediate in the synthesis of active

pharmaceutical ingredients (APIs) and their related substances, such as impurities found in the

drug Zaleplon.[3] Its stability and utility make it a cornerstone reagent for researchers in drug

discovery, medicinal chemistry, and materials science.[1]

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of Ethyl 3-ethoxyacrylate is

provided below.
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Property Value Reference

CAS Number 1001-26-9 [3]

Molecular Formula C₇H₁₂O₃ [3]

Molecular Weight 144.17 g/mol [3]

Appearance Colorless liquid [3]

Boiling Point 195-196 °C [3]

Density 0.998 g/mL at 25 °C -

Refractive Index n20/D 1.446 -

Flash Point 76 °C (168.8 °F) - closed cup -

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

-

Signal Word Warning -

Experimental Protocols
This section provides detailed protocols for the synthesis of Ethyl 3-ethoxyacrylate and its

subsequent use in common synthetic transformations relevant to drug development.

Protocol 1: Synthesis of Ethyl 3-ethoxyacrylate
This protocol is adapted from a patented industrial method for the preparation of Ethyl 3-
ethoxyacrylate from trichloroacetyl chloride and vinyl ethyl ether.[6] The process involves the

formation of an intermediate followed by elimination.

Workflow for the Synthesis of Ethyl 3-ethoxyacrylate
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Step 1: Addition Reaction

Step 2: Workup & Purification

Step 3: Elimination & Final Purification

Trichloroacetyl Chloride + Vinyl Ethyl Ether

Reaction at 20-40°C
(1-10 hours)

Intermediate Product

Reduced Pressure Evaporation
(<40°C)

Addition of Organic Base + Ethanol
(Reaction at 20-50°C)

Filtration

Evaporation of Ethanol
(<50°C)

Addition of Acid Catalyst
(e.g., KHSO₄)

Heating (50-100°C) under N₂ flow
(1-10 hours)

Final Product:
Ethyl 3-ethoxyacrylate

Reduced Pressure Distillation

Purification

Click to download full resolution via product page

Caption: General workflow for the industrial synthesis of Ethyl 3-ethoxyacrylate.
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Materials:

Trichloroacetyl chloride

Vinyl ethyl ether

Triethylamine (or other organic base)

Ethanol (anhydrous)

Potassium bisulfate (KHSO₄)

Three-necked round-bottom flask

Dropping funnel

Magnetic stirrer and hotplate

Distillation apparatus

Procedure:

Addition: Charge a three-necked flask with 91g (0.5 mol) of trichloroacetyl chloride. While

stirring, slowly add 54g (0.75 mol) of vinyl ethyl ether via a dropping funnel over

approximately 1.5 hours. Maintain the reaction temperature at 30°C.

Reaction: After the addition is complete, continue stirring at 30°C for 5 hours.

Byproduct Removal: Remove low-boiling point byproducts by distillation under reduced

pressure at a temperature below 40°C.

Base and Alcohol Addition: To the remaining crude product, add 66g (0.65 mol) of

triethylamine and 100g of ethanol.

Second Reaction: Maintain the mixture at 35°C and stir for 5 hours.

Workup: Filter the mixture to remove the solid precipitate (triethylamine hydrochloride). Wash

the filter cake.
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Solvent Removal: Remove ethanol from the filtrate by distillation under reduced pressure at

a temperature below 50°C.

Elimination: Add 6.8g (0.05 mol) of potassium bisulfate to the residue. Heat the mixture to

100°C while introducing a steady flow of nitrogen gas (approx. 300 mL/min). Maintain these

conditions for 5 hours.

Purification: After the reaction is complete, purify the final product by reduced pressure

distillation to obtain pure Ethyl 3-ethoxyacrylate.

Quantitative Data from Synthetic Variations[6]

Molar Ratio
(Trichloroacety
l Chloride :
Vinyl Ethyl
Ether)

Organic Base
Reaction Time
(Elimination)

Yield (%) Purity (%)

1 : 1.5 Triethylamine 5 hours 86.1 98.8

1 : 2.0 Triethylamine 6 hours 83.9 98.2

1 : 3.0
Diisopropylethyla

mine
8 hours 80.8 98.0

Protocol 2: Michael Addition of an Amine to Ethyl 3-
ethoxyacrylate
The Michael or conjugate addition is a fundamental reaction of Ethyl 3-ethoxyacrylate,

enabling the formation of β-amino acid derivatives, which are valuable precursors in drug

synthesis. This generalized protocol describes the addition of a primary or secondary amine.

General Mechanism of Michael Addition
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Reactants

Mechanism

Product

Ethyl 3-ethoxyacrylate

Nucleophilic Attack on β-Carbon

Base Catalyst

Nucleophile (R₂NH)

Base Catalyst

Enolate Intermediate

Protonation

Protic Solvent

β-Amino Ester Adduct

Click to download full resolution via product page

Caption: The reaction pathway for the Michael addition of an amine to Ethyl 3-ethoxyacrylate.

Materials:

Ethyl 3-ethoxyacrylate

A primary or secondary amine (e.g., Benzylamine, Morpholine)

Methanol (or other suitable protic solvent)
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Microwave reactor vessel (10 mL) or round-bottom flask with condenser

Stir bar

Procedure (Microwave-Assisted):

Preparation: In a 10 mL glass microwave reactor vessel, combine Ethyl 3-ethoxyacrylate
(1.0 mmol, 1.0 equiv.), the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv.), and 3 mL of

methanol. Add a magnetic stir bar.

Sealing: Securely seal the vessel with a cap rated for high pressure.

Reaction: Place the vessel into the cavity of a monomode microwave apparatus. Program

the unit to heat the mixture to 120-140°C and hold for 1-2 hours. The internal pressure will

increase during the reaction.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS if

possible.

Workup: After the reaction is complete, allow the vessel to cool to room temperature. Unseal

the vessel carefully.

Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent

under reduced pressure (rotary evaporation). The crude residue can be purified by column

chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the

pure β-amino ester product.

Protocol 3: Synthesis of a Pyrimidine Derivative
Ethyl 3-ethoxyacrylate is a key precursor for synthesizing substituted pyrimidines, which are

foundational structures in many pharmaceuticals. This protocol describes a condensation

reaction with thiourea to form a pyrimidinethione derivative.

Reaction Pathway for Pyrimidine Synthesis
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Ethyl 3-ethoxyacrylate

Sodium Ethoxide
Ethanol, Reflux

Thiourea

Open-chain Intermediate

Condensation

Intramolecular
Cyclization

- EtOH

4-oxo-2-thioxo-pyrimidine
Derivative

Acidification & Isolation
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Caption: A simplified pathway for the synthesis of a pyrimidine derivative.

Materials:

Ethyl 3-ethoxyacrylate

Thiourea

Sodium metal
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Ethanol (absolute)

Round-bottom flask with reflux condenser

Stir bar and heating mantle

Glacial acetic acid

Procedure:

Alkoxide Preparation: In a dry round-bottom flask equipped with a reflux condenser and

under an inert atmosphere (e.g., nitrogen), add 50 mL of absolute ethanol. Carefully add

small pieces of sodium metal (1.15 g, 0.05 mol) portion-wise to the ethanol to prepare a

solution of sodium ethoxide. Allow the sodium to react completely.

Reactant Addition: To the freshly prepared sodium ethoxide solution, add thiourea (3.8 g,

0.05 mol) and stir until dissolved. Then, add Ethyl 3-ethoxyacrylate (7.2 g, 0.05 mol)

dropwise to the mixture.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a

precipitate may be observed.

Monitoring: Monitor the reaction's completion using TLC (e.g., with a 7:3 ethyl

acetate:hexane eluent).

Workup: After cooling the mixture to room temperature, carefully neutralize it by adding

glacial acetic acid until the pH is approximately 6-7. This will cause the product to precipitate.

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the

solid product by vacuum filtration.

Purification: Wash the collected solid with cold water and then a small amount of cold

ethanol. Dry the product under vacuum. If necessary, the product can be further purified by

recrystallization from a suitable solvent like ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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